molecular formula C10H12FN B1369360 3-[(2-Fluorophenyl)methyl]azetidine

3-[(2-Fluorophenyl)methyl]azetidine

Cat. No.: B1369360
M. Wt: 165.21 g/mol
InChI Key: IBXYIHGRRZWWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Stereochemical Considerations

The fundamental molecular architecture of 3-[(2-Fluorophenyl)methyl]azetidine centers on a saturated four-membered nitrogen heterocycle with a substituted benzyl group attached to the carbon at position 3. The compound possesses the molecular formula C₁₀H₁₂FN with a molecular weight of 165.21 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 3-(2-fluorobenzyl)azetidine, reflecting the systematic nomenclature conventions for heterocyclic compounds.

The stereochemical framework of this molecule presents several important considerations related to the azetidine ring conformation and the orientation of the fluorobenzyl substituent. The azetidine ring system exhibits significant ring strain due to the four-membered cyclic structure, with bond angles deviating substantially from ideal tetrahedral geometry. This ring strain contributes to the compound's chemical reactivity and influences the preferred conformational states of the molecule. The carbon atom bearing the fluorobenzyl substituent represents a potential stereogenic center, though the compound as typically synthesized exists as a racemic mixture.

The fluorine atom positioned ortho to the methylene linker on the phenyl ring introduces distinctive electronic effects that influence the overall molecular geometry. The highly electronegative fluorine atom creates a significant dipole moment and affects the electron density distribution throughout the aromatic system. This electronic perturbation influences both the conformational preferences of the benzyl substituent and the chemical behavior of the azetidine nitrogen atom. The ortho positioning of the fluorine atom relative to the methylene bridge creates specific steric and electronic interactions that distinguish this compound from other fluorinated positional isomers.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations depending on the rotation around the carbon-carbon bond connecting the azetidine ring to the benzyl group. The preferred conformations are influenced by the balance between minimizing steric clashes, optimizing electronic interactions, and accommodating the inherent ring strain of the azetidine system. The fluorine substituent introduces additional conformational constraints due to its size and electronic properties, leading to preferred orientations that minimize unfavorable interactions with the azetidine ring hydrogen atoms.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXYIHGRRZWWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that 3-[(2-Fluorophenyl)methyl]azetidine exhibits several notable biological activities:

  • Anticancer Activity : In vitro studies have shown that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range, indicating promising anticancer properties .
  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Zones of inhibition ranging from 20 to 25 mm have been reported in laboratory tests .
  • Neurokinin Receptor Modulation : The compound's structure allows it to interact with neurokinin receptors, which are implicated in pain and inflammation pathways. This interaction may lead to potential applications in pain management therapies .
  • Anticancer Screening : A study involving a library of azetidine derivatives showed that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against multiple cancer cell lines (e.g., HEPG2, MCF7), highlighting their potential as novel anticancer agents .
  • Antibacterial Efficacy : Research demonstrated that azetidine derivatives exhibited significant growth inhibition against bacterial strains, with effective concentrations noted as low as 2 μg/mL against Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of 3-substituted azetidines. Key analogues include:

Compound Name Substituents Molecular Formula Key Structural Differences
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine Bromine at phenyl C5 C₁₀H₁₁BrFN Increased molecular weight (284.11 g/mol); enhanced steric bulk
3-(4-Trifluoromethylphenyl)-azetidinyl acetic acid methyl ester Trifluoromethyl group at phenyl C4 C₁₃H₁₄F₃NO₂ Electron-withdrawing CF₃ group; ester functionality
N-Methyl-3-phenyl-3-(2-fluorophenyl)methoxyazetidine (ANT-138) Methoxy linker, N-methylation C₁₈H₁₉FNO₂ Ether linkage; methylated nitrogen alters basicity
3-[(2-Fluorophenoxy)methyl]azetidine Phenoxy spacer C₁₀H₁₂FNO Oxygen atom increases polarity; altered pharmacokinetics

Physicochemical Properties

  • Electronic Effects : Fluorine at the ortho position (in 3-[(2-fluorophenyl)methyl]azetidine) induces moderate electron-withdrawing effects, whereas the CF₃ group in the trifluoromethyl analogue () significantly lowers electron density, impacting reactivity .
  • Spectral Data :
    • ¹³C-NMR : The quaternary azetidine C-3 resonates at δ 40.1 ppm in 3-(4-trifluoromethylphenyl) derivatives (), compared to δ 65.5 ppm for methoxy-substituted azetidines ().
    • ¹⁹F-NMR : Fluorine signals vary with substitution; 2-fluorophenyl derivatives show distinct shifts compared to para-substituted analogues .

Research Implications

The comparison highlights fluorine positioning and substituent bulk as critical factors in tuning azetidine derivatives for therapeutic or material applications. For instance:

  • Brominated derivatives serve as intermediates for further functionalization .
  • Hydrochloride salts (e.g., CID 20112297) enhance solubility for in vivo studies .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-[(2-Fluorophenyl)methyl]azetidine to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Optimize temperature (e.g., 0–5°C for azetidine ring formation) and solvent polarity (e.g., THF or DMF) to minimize side reactions. Use catalytic systems like palladium complexes for cross-coupling steps involving fluorophenyl groups .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using dichloromethane/hexane mixtures to isolate the compound from byproducts such as unreacted 2-fluorobenzaldehyde derivatives .
  • Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using 1H^1H/13C^{13}C NMR (e.g., δ 4.2–4.5 ppm for azetidine protons) and HRMS (ESI+, m/z calculated for C10_{10}H11_{11}FNO) .

Q. How can researchers assess the stability of this compound under different storage and experimental conditions?

Methodological Answer:

  • Storage Stability : Store at –20°C in inert gas (argon) to prevent oxidation. Monitor decomposition via periodic LC-MS; degradation products may include azetidine ring-opened amines or fluorobenzaldehyde derivatives .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C). Avoid prolonged heating in polar solvents (e.g., DMSO) to prevent ring-opening reactions .
  • pH Sensitivity : Test solubility and stability in buffered solutions (pH 2–12). The compound may hydrolyze in strongly acidic/basic conditions, releasing 2-fluorobenzyl alcohol .
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Advanced Research Questions

Q. What mechanistic approaches are used to study the biological activity of this compound in NLRP3 inflammasome inhibition?

Methodological Answer:

  • In Vitro Assays : Use LPS-primed BV2 microglial cells to measure IL-1β secretion (ELISA) and caspase-1 activation (Western blot). Compare results to known inhibitors like MCC950 to validate target engagement .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified azetidine substituents (e.g., sulfonamide or trifluoromethyl groups) to assess impact on IC50_{50} values. Computational docking (AutoDock Vina) can predict binding to NLRP3’s NACHT domain .
  • Data Contradictions : Address variability in potency (e.g., cell-type-dependent effects) by standardizing assay conditions (e.g., ATP concentration for inflammasome activation) .

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound derivatives?

Methodological Answer:

  • Batch Analysis : Compare NMR and HRMS data across synthetic batches to rule out impurities. For example, trace amounts of 3-fluorophenylacetic acid (δ 7.3–7.5 ppm in 1H^1H NMR) may skew bioactivity results .
  • Pharmacokinetic Profiling : Conduct in vitro metabolic studies (e.g., liver microsomes) to identify unstable metabolites. Adjust experimental designs to account for rapid clearance in animal models .
  • Collaborative Validation : Replicate key findings in independent labs using identical protocols (e.g., cell lines, dosing regimens) .

Q. What strategies are recommended for designing in vivo studies to evaluate the neuroprotective effects of this compound?

Methodological Answer:

  • Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvement via Morris water maze. Dose at 10–30 mg/kg (oral) based on prior PK studies .
  • Biomarker Analysis : Measure CSF levels of Aβ42_{42} and phosphorylated tau (Simoa platform) to correlate compound exposure with target modulation .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies to identify off-target effects .

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